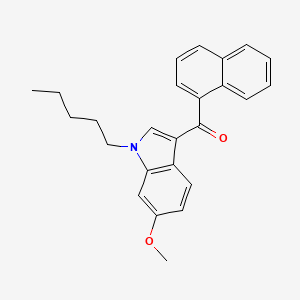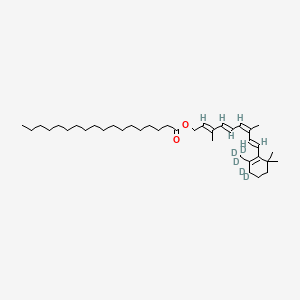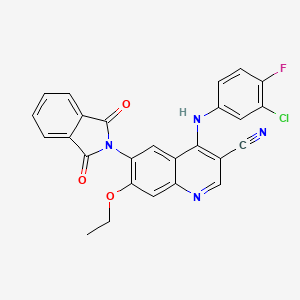
N,S-BIS-FMOC-GLUTATHIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Peptide Synthesis and Affinity Sorbents
N,S-bis-Fmoc-glutathione has been utilized in the synthesis of glutathione analogs through a solution-phase peptide synthesis strategy. This approach allows for the preparation of structurally varied glutathione analogs by modifying the peptide in specific ways, such as C-terminal substitution and sulfhydryl modification. These analogs have been used to construct affinity sorbents by conjugation to epoxyfunctionalized Sepharose, showcasing the versatility of this compound in creating materials for biochemical research and analytical applications (Lyttle et al., 1992).
Enzyme Inhibition Studies
Research on the inhibition of glyoxalase II by N,S-bis-Fmoc-protected glutathione derivatives reveals the compound's potential as a tool for probing enzyme function. N- and S-blocked glutathione compounds containing the 9-fluorenylmethoxycarbonyl group have been synthesized and tested, demonstrating significant inhibitory effects on glyoxalase II, which highlights the importance of this compound in studying enzyme inhibition mechanisms (Yang et al., 2003).
Antioxidant Research and Oxidative Stress
The role of glutathione in cellular defense against oxidative stress has been extensively studied, with this compound derivatives serving as tools to modulate intracellular glutathione levels. These compounds have been employed in studies to understand the antioxidant defense mechanisms and the regulation of cellular events influenced by glutathione levels. For instance, research into novel glutathione reductase inhibitors showcases how modulation of glutathione levels can be a valuable approach in studying oxidative stress and related biochemical processes (Seefeldt et al., 2009).
Analytical and Detection Methods
This compound has been applied in developing sensitive and precise methods for measuring glutathione levels in biological samples. For example, a high-performance liquid chromatography method coupled with pre-column derivatization using 9-fluorenylmethyl chloroformate has been developed for determining oxidized glutathione levels in biological samples. This method demonstrates the application of this compound in enhancing analytical techniques for studying oxidative stress and antioxidant status (Hami et al., 2013).
作用機序
Target of Action
N,S-Bis-Fmoc-Glutathione is a potent inhibitor of glyoxalase II . Glyoxalase II, also known as hydroxyacylglutathione hydrolase, is an enzyme that plays a crucial role in the detoxification of methylglyoxal, a byproduct of glycolysis .
Mode of Action
The compound interacts with glyoxalase II, inhibiting its function . The inhibition constant (Ki) value of this compound for glyoxalase II is 0.32 mM , indicating a strong interaction between the compound and its target.
Biochemical Pathways
By inhibiting glyoxalase II, this compound disrupts the glyoxalase system, a critical pathway involved in the detoxification of methylglyoxal . This disruption can lead to an accumulation of methylglyoxal, a reactive compound that can modify proteins and nucleic acids, potentially leading to cellular dysfunction .
Result of Action
The inhibition of glyoxalase II by this compound can lead to an increase in cellular levels of methylglyoxal, potentially causing cellular stress and dysfunction . .
生化学分析
Biochemical Properties
N,S-Bis-Fmoc-Glutathione plays a significant role in biochemical reactions as a potent inhibitor of glyoxalase II, with a Ki value of 0.32 mM . Glyoxalase II is an enzyme that catalyzes the hydrolysis of S-D-lactoylglutathione to glutathione and D-lactic acid. By inhibiting glyoxalase II, this compound interferes with the detoxification pathway of methylglyoxal, leading to an accumulation of this reactive compound. Additionally, this compound interacts with other enzymes involved in glutathione metabolism, such as glutathione S-transferase, albeit to a lesser extent .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In neural cells, treatment with this compound leads to the contraction or disappearance of extending neurites and, in some cases, cell disintegration . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of reactive oxygen species (ROS) and affecting the redox state of the cell. The inhibition of glyoxalase II by this compound results in increased methylglyoxal levels, which can induce oxidative stress and alter cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of glyoxalase II, thereby inhibiting its enzymatic activity . This inhibition prevents the conversion of S-D-lactoylglutathione to glutathione and D-lactic acid, leading to an accumulation of methylglyoxal. The increased levels of methylglyoxal can modify proteins and nucleic acids, affecting their function and stability. Additionally, this compound may influence gene expression by altering the redox state of the cell and modulating transcription factors sensitive to oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound induces oxidative stress and disrupts cellular functions. Over prolonged exposure, cells may adapt to the increased levels of methylglyoxal by upregulating antioxidant defenses or undergoing apoptosis . The stability of this compound is influenced by storage conditions, with recommended storage at -20°C to maintain its potency . Long-term studies have shown that this compound can lead to chronic oxidative stress and cellular damage in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and metabolic changes. At higher doses, this compound can cause significant toxicity, leading to cell death and tissue damage . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. It is crucial to determine the optimal dosage to balance the desired biochemical effects with minimal toxicity .
Metabolic Pathways
This compound is involved in the metabolic pathways related to glutathione metabolism. It interacts with enzymes such as glyoxalase II, glutathione S-transferase, and glutathione reductase . By inhibiting glyoxalase II, this compound disrupts the detoxification of methylglyoxal, leading to its accumulation. This compound also affects the levels of other metabolites involved in the redox balance and cellular defense mechanisms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability. In the brain, for example, the Na±dependent glutathione transporter plays a role in its transport across the blood-brain barrier .
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with specific targeting signals and post-translational modifications. It may localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be influenced by its localization, as different cellular compartments have distinct redox environments and metabolic activities .
特性
| { "Design of the Synthesis Pathway": "The synthesis of N,S-BIS-FMOC-GLUTATHIONE involves the protection of the amino and thiol groups of glutathione followed by coupling with FMOC-Cl to form the final product.", "Starting Materials": [ "Glutathione", "FMOC-Cl", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Chloroform" ], "Reaction": [ "Glutathione is dissolved in methanol and triethylamine is added to adjust the pH to 8.5.", "FMOC-Cl is dissolved in chloroform and added dropwise to the glutathione solution with constant stirring.", "The reaction mixture is stirred for 2 hours at room temperature.", "The solvent is evaporated under reduced pressure and the residue is dissolved in diethyl ether.", "The organic layer is washed with sodium bicarbonate solution and dried over anhydrous sodium sulfate.", "The solvent is evaporated and the residue is purified by column chromatography to obtain the final product N,S-BIS-FMOC-GLUTATHIONE." ] } | |
CAS番号 |
149438-56-2 |
分子式 |
C40H37N3O10S |
分子量 |
751.807 |
IUPAC名 |
(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1 |
InChIキー |
RASUYODSPFXBSK-HEVIKAOCSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Etacrynic acid impurity B [EP]](/img/structure/B589219.png)
![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)



![(E)-3-[3-Ethoxy-4-(phthalimidyl)anilino]-N-(3-chloro-4-fluorophenyl)-2-cyano-2-propenamide](/img/structure/B589231.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
